

# A Comparative Analysis of Enopeptin A and Lassomycin Against Mycobacterium tuberculosis

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Compound of Interest		
Compound Name:	Enopeptin A	
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A new frontier in the battle against tuberculosis is emerging with the exploration of novel therapeutic agents targeting essential bacterial processes. Among these, **Enopeptin A**, a member of the acyldepsipeptide (ADEP) class, and lassomycin, a unique lasso peptide, have shown significant promise. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental data supporting their potential as antimycobacterial agents.

This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative landscape of these two innovative compounds in the context of Mycobacterium tuberculosis (M.tb.), the causative agent of tuberculosis.

At a Glance: Enopeptin A vs. Lassomycin



Feature	Enopeptin A (Acyldepsipeptides)	Lassomycin
Target	ClpP1P2 Protease	ClpC1 ATPase
Mechanism of Action	Inhibition of proteolytic activity	Uncoupling of ATPase and proteolytic activities, leading to ATP depletion
Reported MIC against M.tb.	12.5 - 50 μg/mL (for various ADEPs)	0.8 - 3 μg/mL
Reported MBC against M.tb.	Not widely reported	1 - 4 μg/mL
Activity against Drug-Resistant M.tb.	Reported for ADEPs	Yes
Activity against Dormant M.tb.	Not specified	Yes

# Mechanism of Action: A Tale of Two Targets within the Same Proteolytic Pathway

While both **Enopeptin A** (as an ADEP) and lassomycin target components of the essential Clp protease system in Mycobacterium tuberculosis, they do so in distinct and opposing ways. The Clp protease system is vital for protein homeostasis in bacteria, and its disruption is lethal.

Lassomycin: This lasso peptide targets the ClpC1 ATPase, a chaperone protein that unfolds and delivers substrate proteins to the ClpP1P2 proteolytic core for degradation.[1][2] Lassomycin binds to a highly acidic region of the ClpC1 ATPase complex and markedly stimulates its ATPase activity.[2][3] However, this heightened ATP hydrolysis is uncoupled from the proteolytic function of ClpP1P2.[2] This uncoupling leads to a futile cycle of ATP consumption, resulting in a drastic depletion of cellular ATP, ultimately causing bacterial cell death. This mechanism is effective against both actively growing and dormant mycobacteria, including drug-resistant strains.

**Enopeptin A** (Acyldepsipeptides): In contrast to their mode of action in other bacteria where they activate the ClpP protease, in Mycobacterium tuberculosis, ADEPs act as inhibitors of the ClpP1P2 proteolytic core. By binding to ClpP1P2, they prevent the interaction with the



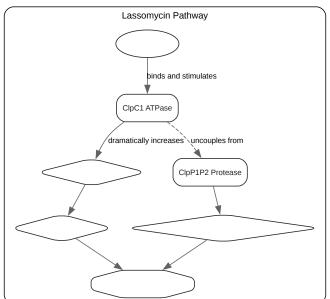


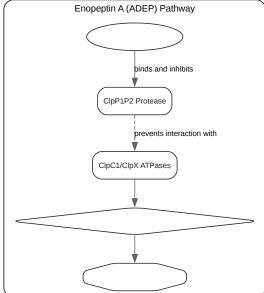


regulatory ATPases, ClpX and ClpC1, thereby inhibiting essential ATP-dependent protein degradation. This blockade of the normal proteolytic function of the Clp system is the cause of cell death.

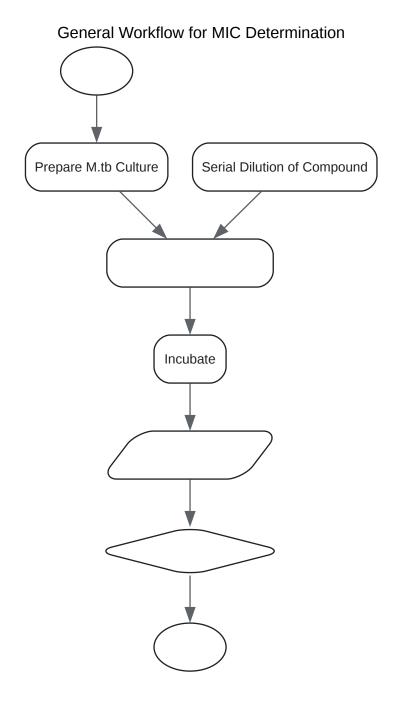


Signaling Pathways of Lassomycin and Enopeptin A (ADEPs)









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### References

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- 2. Lassomycin, a ribosomally synthesized cyclic peptide, kills Mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2 PMC [pmc.ncbi.nlm.nih.gov]
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